3,6-Dibromo-2-(chloromethyl)pyridine
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Overview
Description
3,6-Dibromo-2-(chloromethyl)pyridine: is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method is the bromination of 2-(chloromethyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(chloromethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of 2-(chloromethyl)pyridine.
Scientific Research Applications
Chemistry: 3,6-Dibromo-2-(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-(chloromethyl)pyridine involves its interaction with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the chloromethyl group.
2,6-Dichloropyridine: Contains chlorine atoms instead of bromine.
3,5-Dibromo-2-(chloromethyl)pyridine: Similar structure with different bromine substitution pattern.
Uniqueness: 3,6-Dibromo-2-(chloromethyl)pyridine is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it a versatile compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C6H4Br2ClN |
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Molecular Weight |
285.36 g/mol |
IUPAC Name |
3,6-dibromo-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3H2 |
InChI Key |
XOMYMLCDZJQCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)Br |
Origin of Product |
United States |
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